![molecular formula C28H24N4O4 B449282 4-METHOXY-N~1~-{5-[(4-METHOXYBENZOYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}BENZAMIDE](/img/structure/B449282.png)
4-METHOXY-N~1~-{5-[(4-METHOXYBENZOYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHOXY-N~1~-{5-[(4-METHOXYBENZOYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}BENZAMIDE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N~1~-{5-[(4-METHOXYBENZOYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-methoxyaniline to produce 4-methoxy-N-(4-methoxyphenyl)benzamide .
In the next step, the diazenyl group is introduced through a diazotization reaction, where aniline is treated with nitrous acid to form a diazonium salt. This salt is then coupled with the previously synthesized 4-methoxy-N-(4-methoxyphenyl)benzamide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N~1~-{5-[(4-METHOXYBENZOYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are commonly used.
Major Products
Oxidation: 4-methoxybenzoic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-METHOXY-N~1~-{5-[(4-METHOXYBENZOYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-METHOXY-N~1~-{5-[(4-METHOXYBENZOYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzamide group can interact with proteins and enzymes, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-methoxyphenyl)benzamide
- 4-methoxy-N-(4-methoxybenzyl)benzamide
- 4-methoxy-N-(4-methoxyphenoxy)phenyl)benzamide
Uniqueness
4-METHOXY-N~1~-{5-[(4-METHOXYBENZOYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}BENZAMIDE is unique due to the presence of both diazenyl and benzamide groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C28H24N4O4 |
|---|---|
Molecular Weight |
480.5g/mol |
IUPAC Name |
4-methoxy-N-[3-[(4-methoxybenzoyl)amino]-4-phenyldiazenylphenyl]benzamide |
InChI |
InChI=1S/C28H24N4O4/c1-35-23-13-8-19(9-14-23)27(33)29-22-12-17-25(32-31-21-6-4-3-5-7-21)26(18-22)30-28(34)20-10-15-24(36-2)16-11-20/h3-18H,1-2H3,(H,29,33)(H,30,34) |
InChI Key |
NNFLLAXMVYXBDS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


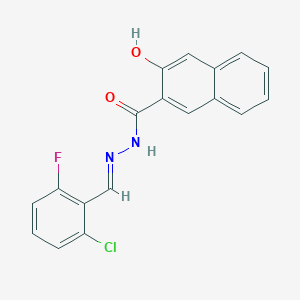
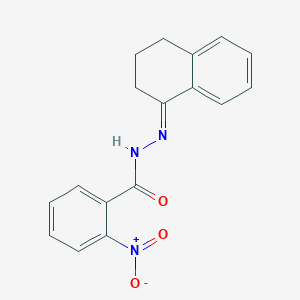
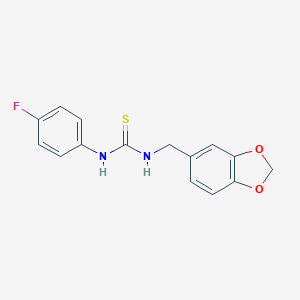
![1-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B449204.png)
![N-CYCLOHEPTYL-3-{[2-(CYCLOHEPTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE](/img/structure/B449205.png)
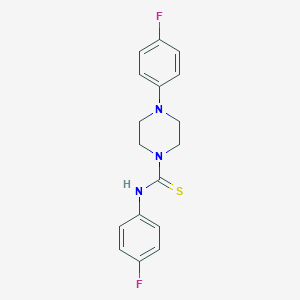
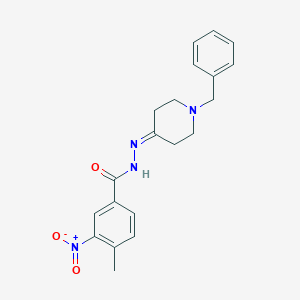
![3-CYCLOPENTYL-N-[4-(3-CYCLOPENTYLPROPANAMIDO)BUTYL]PROPANAMIDE](/img/structure/B449211.png)
![Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B449212.png)
![2-[({[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B449215.png)
![N-(4-{4-[(cyclopentylcarbonyl)amino]benzyl}phenyl)cyclopentanecarboxamide](/img/structure/B449217.png)
![ethyl 2-[({[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B449219.png)

![N'-{[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B449222.png)
